3-(4-(4-fluorophenylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)propan-1-ol
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Overview
Description
3-({4-[(4-FLUOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)PROPAN-1-OL is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolo[3,4-d]pyrimidine core, and a propanol moiety. Its structural complexity and potential biological activities make it a valuable subject of study.
Preparation Methods
The synthesis of 3-({4-[(4-FLUOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)PROPAN-1-OL involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsThe final step involves the attachment of the propanol moiety, which can be achieved through reductive amination or other suitable methods .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
3-({4-[(4-FLUOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)PROPAN-1-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases involving kinase inhibition.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as kinases. It binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various downstream effects, including altered cell signaling pathways and reduced cellular proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 4-[(4-FLUOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL derivatives
- 4-[(4-CHLOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL derivatives These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and chemical properties .
Properties
Molecular Formula |
C15H17FN6O |
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Molecular Weight |
316.33 g/mol |
IUPAC Name |
3-[[4-(4-fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
InChI |
InChI=1S/C15H17FN6O/c1-22-14-12(9-18-22)13(19-11-5-3-10(16)4-6-11)20-15(21-14)17-7-2-8-23/h3-6,9,23H,2,7-8H2,1H3,(H2,17,19,20,21) |
InChI Key |
CGQIQSZYEMAVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCCCO |
Origin of Product |
United States |
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